An In-depth Technical Guide to the Physical and Chemical Properties of Formyl Chloride
An In-depth Technical Guide to the Physical and Chemical Properties of Formyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl chloride (CHClO), the simplest acyl chloride, is a highly reactive and unstable chemical intermediate of significant interest in organic synthesis. Its transient nature makes it a challenging yet valuable reagent for introducing the formyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the known physical and chemical properties of formyl chloride, including detailed experimental protocols for its in situ generation and subsequent reactions. Spectroscopic data are presented to aid in its characterization, and key reaction pathways are illustrated with signaling pathway diagrams.
Physical Properties
Formyl chloride is a colorless, pungent liquid at temperatures below its boiling point. However, it is highly unstable at room temperature and readily decomposes.[1] Due to its instability, many of its physical properties have been determined under specific, controlled conditions or are predicted values. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Formyl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | CHClO | |
| Molecular Weight | 64.47 g/mol | |
| CAS Number | 2565-30-2 | |
| Boiling Point | -18 °C (extrapolated) | |
| Melting Point | -92 °C | |
| Density | 1.25 g/cm³ (at -20 °C) | |
| Vapor Pressure | High | |
| Solubility | Reacts with water and many organic solvents | [2] |
| Stability | Highly unstable; decomposes at room temperature | [1][2] |
Chemical Properties and Reactivity
Formyl chloride's high reactivity stems from the electrophilic nature of the carbonyl carbon and the good leaving group ability of the chloride ion. Its primary chemical characteristic is its instability, readily decomposing into carbon monoxide (CO) and hydrogen chloride (HCl).[1][2][3] This decomposition can be autocatalytic.[1]
Caption: Decomposition pathway of formyl chloride.
Reactions with Nucleophiles
Formyl chloride undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.
Formyl chloride reacts vigorously with water to produce formic acid and hydrogen chloride.[2]
Caption: Hydrolysis of formyl chloride.
The reaction with alcohols yields formate (B1220265) esters and hydrogen chloride. This reaction is analogous to the esterification of other acyl chlorides.
Caption: Reaction of formyl chloride with an alcohol.
Primary and secondary amines react with formyl chloride to form N-substituted formamides.
Caption: Reaction of formyl chloride with an amine.
Experimental Protocols
Due to its instability, formyl chloride is almost always generated in situ for immediate use in a subsequent reaction.
Synthesis of Formyl Chloride
A common laboratory-scale synthesis involves the reaction of formic acid with a chlorinating agent, such as benzoyl chloride.
Experimental Protocol: In Situ Generation from Formic Acid and Benzoyl Chloride
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Anhydrous formic acid is placed in the reaction flask. The dropping funnel is charged with benzoyl chloride.
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Reaction: The formic acid is cooled in an ice bath. Benzoyl chloride is added dropwise with vigorous stirring.
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In Situ Use: The resulting mixture containing formyl chloride is then used directly for the subsequent reaction by adding the desired nucleophile.
Caption: Workflow for the in situ synthesis of formyl chloride.
Gattermann-Koch Reaction
Formyl chloride is a key intermediate in the Gattermann-Koch reaction, which is used to formylate aromatic compounds.[1][4]
Experimental Protocol: Gattermann-Koch Formylation of Toluene
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Catalyst Preparation: A mixture of copper(I) chloride and aluminum chloride is suspended in the aromatic substrate (e.g., toluene) in a high-pressure autoclave.
-
Gaseous Reagents: The autoclave is charged with a high-pressure mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas.
-
Reaction: The mixture is stirred and heated, leading to the in situ formation of formyl chloride, which then acylates the aromatic ring.
-
Workup: The reaction is quenched by pouring it onto ice, followed by extraction and purification of the resulting aldehyde.
Caption: Workflow for the Gattermann-Koch reaction.
Spectroscopic Characterization
The high reactivity of formyl chloride makes its isolation for spectroscopic analysis challenging. Most available data is from gas-phase studies or theoretical calculations.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of formyl chloride exhibits characteristic absorption bands. The most intense band is the C=O stretch, which is observed at a higher frequency than in many other carbonyl compounds.
Table 2: Key IR Absorption Bands of Formyl Chloride
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2980 | C-H stretch |
| ~1800 | C=O stretch |
| ~1050 | C-H bend |
| ~750 | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimentally obtaining NMR spectra of formyl chloride is difficult due to its instability. Predicted NMR data can provide an estimation of the expected chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Formyl Chloride
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | 9.5 - 10.5 |
| ¹³C | 160 - 170 |
Mass Spectrometry (MS)
The mass spectrum of formyl chloride is expected to show a molecular ion peak (m/z 64 and 66 in a ~3:1 ratio due to the isotopes of chlorine). Common fragmentation pathways would involve the loss of a chlorine radical or a hydrogen radical. The base peak is likely to be the formyl cation [HCO]⁺ at m/z 29.
Expected Fragmentation Pattern:
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[M]⁺: m/z 64/66
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[M-H]⁺: m/z 63/65
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[M-Cl]⁺: m/z 29 (formyl cation)
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[CO]⁺: m/z 28
Caption: Proposed mass spectrometry fragmentation of formyl chloride.
Safety and Handling
Formyl chloride is a hazardous substance due to its high reactivity and the toxicity of its decomposition products (CO and HCl). It should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions involving formyl chloride should be conducted under anhydrous conditions to prevent its rapid hydrolysis.
Conclusion
Formyl chloride, despite its inherent instability, remains a valuable reagent in organic synthesis for the introduction of the formyl group. A thorough understanding of its physical and chemical properties, as well as appropriate handling procedures, is essential for its safe and effective use in research and development. The in situ generation of this transient species is the most practical approach for its utilization in chemical transformations. Further research into stabilizing formyl chloride or developing safer and more efficient formylating agents continues to be an active area of investigation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Formyl chloride | chemical compound | Britannica [britannica.com]
- 3. CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride - Google Patents [patents.google.com]
- 4. Formyl chloride | 2565-30-2 | Benchchem [benchchem.com]
